D-Sorbitol-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Mannitol-13C is a stable isotope-labeled compound of mannitol, a six-carbon sugar alcohol. The “13C” denotes the presence of the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be traced in metabolic studies and its application in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Mannitol-13C is synthesized by combining D-mannitol with L-mannitol, which is obtained by the reduction of L-mannono-1,4-lactone . The reaction conditions typically involve the use of reducing agents and specific catalysts to ensure the incorporation of the 13C isotope into the mannitol structure.
Industrial Production Methods
The industrial production of DL-Mannitol-13C involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and isotopic enrichment of the compound. The process is carefully monitored to maintain the stability and homogeneity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Mannitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Mannitol-13C can lead to the formation of various carbonyl compounds, while reduction can yield different alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
DL-Mannitol-13C has a wide range of applications in scientific research:
Wirkmechanismus
DL-Mannitol-13C functions primarily as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing intracranial and intraocular pressure, promoting diuresis, and aiding in the excretion of toxic substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Mannitol-1-13C: Another isotope-labeled form of mannitol, used for similar applications but with different isotopic labeling.
D-Mannitol-2-13C: Labeled at a different carbon position, offering unique insights in metabolic studies.
D-Sorbitol-1-13C: A similar sugar alcohol used in various biochemical assays
Uniqueness
DL-Mannitol-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic and biochemical studies. Its stability and non-radioactive nature make it a preferred choice for long-term studies and applications in various scientific fields .
Eigenschaften
Molekularformel |
C6H14O6 |
---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-OUBTZVSYSA-N |
Isomerische SMILES |
C(C(C(C(C([13CH2]O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.